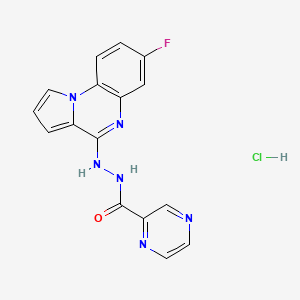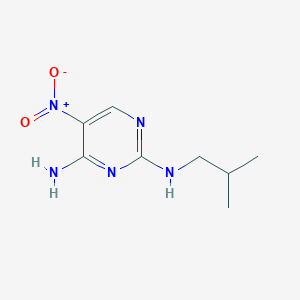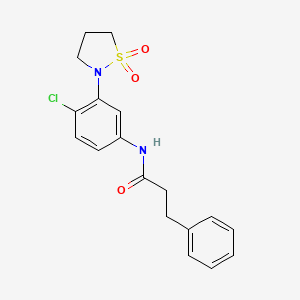![molecular formula C24H25N5 B2467999 2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1111319-90-4](/img/structure/B2467999.png)
2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a pyrazolopyrazine derivative and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Kendre et al. (2015) explored the synthesis of various derivatives, including pyrazole and pyrazolyl moieties, and their evaluation as antimicrobial and anti-inflammatory agents. This indicates the potential use of similar compounds in the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Anticancer Activity
Research by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives, closely related to the compound , revealed significant anticancer activity, particularly against human breast adenocarcinoma cell lines. This suggests the potential for developing anticancer therapies based on similar chemical structures (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Cell Growth Assays
The use of tetrazolium analogs, as studied by Cory et al. (1991), in cell growth assays indicates the role of similar compounds in biological research, particularly in assessing cell proliferation and viability, which is crucial in cancer research and drug development (Cory, Owen, Barltrop, & Cory, 1991).
Antimicrobial Evaluation
Kamal et al. (2015) synthesized new hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties and found them to be effective against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This research underscores the potential application of similar compounds in developing new antimicrobial agents (Kamal, Kumar, Bhardwaj, Kumar, & Aneja, 2015).
Chemoselective Synthesis
The study by Toche, Kazi, and Jachak (2008) on the chemoselective synthesis of 4-cyano- and 5-aminopyrazoles, and their biological activity, including inhibition of alcohol dehydrogenase, highlights the importance of these compounds in therapeutic applications and as tools in biochemical research (Toche, Kazi, & Jachak, 2008).
Novel Derivatives and Antimicrobial Activities
Further derivatives of pyrazole-based compounds, as studied by Bildirici, Şener, and Tozlu (2007), show potential in the development of new antimicrobial agents. Their research on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives and their antibacterial activities is indicative of the wider application of such compounds in medicine (Bildirici, Şener, & Tozlu, 2007).
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-8-9-20(16-19(18)2)22-17-23-24(25-10-11-29(23)26-22)28-14-12-27(13-15-28)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVZZADHSOLJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate](/img/structure/B2467917.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2467919.png)
![N-cyclopentyl-4-isopropyl-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2467921.png)



![2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2467925.png)
![1-(2,3-Dihydroimidazo[1,2-b]pyrazol-1-yl)prop-2-en-1-one](/img/structure/B2467927.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2467931.png)
![N-(3,4-dimethylbenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2467933.png)
![2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2467934.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2467936.png)
![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2467937.png)
